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molecular formula C11H11N3O B8511396 3-Methyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one

3-Methyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No. B8511396
M. Wt: 201.22 g/mol
InChI Key: WGEDKBYCFLUIEM-UHFFFAOYSA-N
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Patent
US08192918B2

Procedure details

5.326 g (40 mmol) 2-aminobenzimidazole and 4.56 g (40 mmol) ethyl methacrylate were dissolved in 25 ml Proglyde DMM. The reactionmixture is heated to 130° C. The reaction is allowed to continue for 7 hours at 130° C. The reactionmixture is allowed to cool down to room temperature and is added to 250 ml tert-butyl methyl ether. The precipitated 3,4-dihydro-3-methyl-pyrimidino[1,2-a]benzimidazol-2(1H)-one was isolated by filtration and recrystallized from 1-methoxy-2-propanol. 2.7 g (33%) of 3,4-dihydro-3-methyl-pyrimidino[1,2-a]benzimidazol-2(1H)-one was isolated (m.p. >260° C.).
Quantity
5.326 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11](OCC)(=[O:15])[C:12]([CH3:14])=[CH2:13]>COC(C)(C)C>[CH3:13][CH:12]1[CH2:14][N:6]2[C:2](=[N:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=32)[NH:1][C:11]1=[O:15]

Inputs

Step One
Name
Quantity
5.326 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1C(NC2=NC3=C(N2C1)C=CC=C3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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